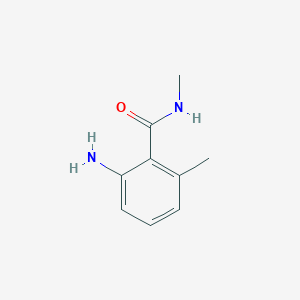

2-amino-N,6-dimethylbenzamide

Description

BenchChem offers high-quality 2-amino-N,6-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N,6-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N,6-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-4-3-5-7(10)8(6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUQHZGNAANPPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953727-84-9 | |

| Record name | 2-amino-N,6-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N,N-dimethylbenzamide

A Note on Nomenclature: This guide focuses on the chemical compound 2-amino-N,N-dimethylbenzamide. The initial topic requested was "2-amino-N,6-dimethylbenzamide." However, extensive database searches indicate that "2-amino-N,6-dimethylbenzamide" is not a standard or commonly referenced chemical name. The "N" in N,N-dimethylbenzamide designates that the two methyl groups are substituents on the nitrogen atom of the amide group. A number, such as "6," would refer to a position on the benzene ring. Given the commonality and clear search results for 2-amino-N,N-dimethylbenzamide, this guide proceeds with the scientifically accurate and widely recognized compound, assuming a typographical error in the original request.

Introduction and Core Concepts

2-amino-N,N-dimethylbenzamide is an ortho-substituted aminobenzene derivative.[1] Its structure, featuring a primary amine and a tertiary amide attached to a benzene ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its molecular characteristics, synthesis, analytical characterization, safety protocols, and potential applications for professionals in research and drug development. The strategic placement of the amino and amide groups allows for a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.[2]

Molecular and Physicochemical Properties

The fundamental properties of 2-amino-N,N-dimethylbenzamide are summarized below. These data are critical for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | [1][2][3][4] |

| Molecular Weight | 164.20 g/mol | [1][3] |

| IUPAC Name | 2-amino-N,N-dimethylbenzamide | [3][4] |

| CAS Number | 6526-66-5 | [1][2][3][4] |

| Physical Form | Solid | |

| Synonyms | N,N-Dimethyl-2-aminobenzamide, o-Amino-N,N-dimethylbenzamide | [2][3] |

| InChI Key | DPXIIVXPZPOINE-UHFFFAOYSA-N | [3][4] |

Synthesis of 2-amino-N,N-dimethylbenzamide

The synthesis of 2-amino-N,N-dimethylbenzamide can be approached through several routes. A common and effective method involves the reaction of isatoic anhydride with dimethylamine. This method is advantageous due to the commercial availability of the starting materials and the relatively straightforward reaction conditions.

Proposed Synthetic Protocol: From Isatoic Anhydride

This protocol is based on established methods for the synthesis of 2-aminobenzamide derivatives.[5]

Reaction Principle: Isatoic anhydride serves as an excellent starting material for ortho-substituted benzamides. The reaction with a nucleophilic amine, in this case, dimethylamine, results in the opening of the anhydride ring, followed by the release of carbon dioxide to yield the desired 2-aminobenzamide product.

Materials and Equipment:

-

Isatoic anhydride

-

Dimethylamine (e.g., 40% solution in water)

-

Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Condenser

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in anhydrous DMF.

-

Amine Addition: While stirring, slowly add dimethylamine (approximately 2-3 equivalents) to the solution. The reaction can be exothermic.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-amino-N,N-dimethylbenzamide.

Synthesis Workflow Diagram

Caption: Figure 1: Synthesis Workflow for 2-amino-N,N-dimethylbenzamide.

Analytical Characterization

To ensure the identity and purity of synthesized 2-amino-N,N-dimethylbenzamide, a combination of analytical techniques should be employed.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure. The proton NMR should show distinct signals for the aromatic protons, the amino protons, and the N-methyl protons. The carbon NMR will confirm the number and type of carbon atoms.

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.[5] The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (164.20 g/mol ).

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups present in the molecule, such as the N-H stretches of the primary amine and the C=O stretch of the amide.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound. A well-chosen column and mobile phase should result in a single major peak for the pure product. Due to the presence of an amino group, derivatization might be employed for enhanced detection.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can also be used for purity assessment and identification, often requiring derivatization of the polar amine group to improve chromatographic performance.[7]

Analytical Workflow Diagram

Caption: Figure 2: Analytical Workflow for Characterization.

Safety and Handling

2-amino-N,N-dimethylbenzamide is associated with several hazards that require appropriate safety measures.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[8][9]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a dark place, sealed, and dry, at 2-8°C for long-term storage.

Applications in Research and Development

2-amino-N,N-dimethylbenzamide is primarily used as an intermediate in organic synthesis. Its bifunctional nature allows it to be a precursor for a variety of more complex molecules, including pharmaceuticals and other specialty chemicals. One noted application is in proteomics research as an ortho-substituted aminobenzene compound.[1] The amino group can be readily diazotized and converted to other functional groups, while the amide functionality offers stability and specific steric and electronic properties to the molecule.

References

-

PubChem. (n.d.). 2-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Indian Patent Office. (n.d.). An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. Retrieved from [Link]

-

WIPO Patentscope. (2021). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. Retrieved from [Link]

-

NIST. (n.d.). m-Amino-N,N-dimethylbenzamide. NIST Chemistry WebBook. Retrieved from [Link]

-

Quora. (2020). What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene? Retrieved from [Link]

-

NIST. (n.d.). m-Amino-N,N-dimethylbenzamide. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

-

MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

Sources

- 1. 2-Amino-N,N-dimethylbenzamide | CAS 6526-66-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. CAS 6526-66-5: 2-amino-N,N-dimetilbenzamida | CymitQuimica [cymitquimica.com]

- 3. 2-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 4778175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. mdpi.com [mdpi.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Note: High-Efficiency Synthesis of 3,5-Dimethylquinazolin-4(3H)-ones

Strategic Overview

The synthesis of 3,5-dimethylquinazolin-4(3H)-ones represents a specialized subclass of quinazolinone chemistry. While general protocols for quinazolinones exist, the specific starting material—2-amino-N,6-dimethylbenzamide —introduces unique steric and electronic constraints that require tailored methodologies.

The Challenge: Steric & Regiochemical Constraints

-

N-Methylation (N3-Position): The N-methyl group on the amide moiety pre-defines the substituent at the N3 position of the final quinazolinone ring. This eliminates the need for post-synthetic alkylation, which often suffers from N1 vs. O-alkylation selectivity issues.

-

6-Methyl Substitution (C5-Position): The methyl group at the 6-position of the benzamide becomes the 5-methyl group in the final quinazolinone. This group exerts peri-strain on the C4-carbonyl, potentially distorting ring planarity and increasing the energy barrier for the initial cyclodehydration step.

This guide details two validated protocols: a One-Pot Oxidative Cyclization (preferred for aromatic products) and a Stepwise Condensation (preferred if the dihydro-intermediate is the target).

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting low yields associated with the sterically hindered 6-methyl group.

Reaction Pathway[1][2][3][4][5][6][7]

-

Imine Formation: The aniline amine (-NH₂) condenses with the aldehyde (R-CHO) to form a Schiff base (imine). Acid catalysis is often required to activate the aldehyde carbonyl.

-

Cyclization (Ring Closure): The amide nitrogen (nucleophile) attacks the imine carbon (electrophile). Note: The 6-methyl group creates steric bulk near the amide, slowing the rotation required for this attack.

-

Oxidation: The resulting 2,3-dihydroquinazolinone is oxidized (dehydrogenated) to the fully aromatic quinazolin-4(3H)-one.

Pathway Visualization

Figure 1: Reaction pathway highlighting the condensation, cyclization, and oxidation steps.

Protocol A: Iodine-Catalyzed One-Pot Synthesis (Recommended)

This protocol utilizes molecular iodine (

Target: 2-Aryl-3,5-dimethylquinazolin-4(3H)-ones Scale: 1.0 mmol (Adaptable to Gram-Scale)

Reagents & Equipment[4][8]

-

Starting Material: 2-amino-N,6-dimethylbenzamide (1.0 equiv)

-

Aldehyde: Aryl or Alkyl aldehyde (1.2 equiv)

-

Catalyst/Oxidant: Molecular Iodine (

) (0.5 – 1.0 equiv) -

Base: Potassium Carbonate (

) (2.0 equiv) - Neutralizes HI byproduct. -

Solvent: Ethanol (EtOH) or DMF (for difficult substrates).

-

Apparatus: Round-bottom flask with reflux condenser.

Step-by-Step Methodology

-

Charge: In a 25 mL round-bottom flask, dissolve 2-amino-N,6-dimethylbenzamide (164 mg, 1.0 mmol) and the desired aldehyde (1.2 mmol) in Ethanol (5 mL).

-

Catalyst Addition: Add

(276 mg, 2.0 mmol) followed by molecular iodine (127 mg, 0.5 mmol).-

Expert Tip: If the aldehyde is electron-deficient (unreactive), increase iodine to 1.0 equiv.

-

-

Reaction: Heat the mixture to reflux (80°C) .

-

Time: Monitor via TLC (30% EtOAc/Hexane). Due to the 6-methyl steric hindrance, reaction times may extend to 6–12 hours (standard is 2–4 h).

-

-

Quench: Cool to room temperature. Add saturated aqueous Sodium Thiosulfate (

) solution (5 mL) to quench unreacted iodine (color changes from dark brown to pale yellow). -

Workup:

-

Evaporate ethanol under reduced pressure.

-

Extract the residue with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).

Protocol B: Stepwise Synthesis (Isolation of Dihydro- Intermediate)

Use this protocol if the target is the 2,3-dihydroquinazolin-4(1H)-one (often biologically active) or if the oxidative conditions of Protocol A degrade the aldehyde substituent.

Reagents

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%)

-

Solvent: Toluene or Benzene (with Dean-Stark trap) or Ethanol.

Step-by-Step Methodology

-

Condensation: Mix amine (1.0 mmol), aldehyde (1.0 mmol), and p-TSA (0.1 mmol) in Toluene (10 mL).

-

Reflux: Heat to reflux with a Dean-Stark trap to remove water azeotropically.

-

Why? Removal of water drives the equilibrium toward the imine and subsequent cyclization.

-

-

Monitoring: The appearance of a new spot on TLC (usually more polar than the aldehyde) indicates the dihydro-product.

-

Isolation: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate and recrystallize.

-

Optional Oxidation: To convert to the aromatic quinazolinone, treat the isolated dihydro-compound with DDQ (1.1 equiv) in Dichloromethane at RT for 1 hour.

Critical Process Parameters (CPPs) & Data

The following table summarizes the impact of reaction variables specifically for the N,6-dimethyl substrate class.

| Parameter | Recommended Range | Impact on Process |

| Solvent | EtOH, DMF, DMSO | EtOH is green and sufficient for most. DMF is required for sterically bulky aldehydes to raise reflux temp (>100°C). |

| Temperature | 80°C – 110°C | High temp is crucial to overcome the rotational barrier caused by the 6-methyl group. |

| Oxidant | ||

| Stoichiometry | 1:1.2 (Amine:Aldehyde) | Slight excess of aldehyde drives the Schiff base formation to completion. |

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Safety

Troubleshooting Guide

-

Problem: Low Conversion / Starting Material Remains.

-

Cause: The 6-methyl group hinders the nucleophilic attack.

-

Solution: Switch solvent to DMF or Toluene and increase temperature to 110°C. Add 4Å molecular sieves to scavenge water.

-

-

Problem: Mixture of Dihydro- and Aromatic products.

-

Cause: Incomplete oxidation.

-

Solution: Add more Iodine (0.5 equiv) or extend reaction time. Ensure the reaction is open to air (if using aerobic oxidation protocols) or strictly follow the Iodine stoichiometry.

-

-

Problem: N-Dealkylation.

-

Cause: Harsh acidic conditions at extreme temperatures.

-

Solution: Buffer the reaction (use Protocol A with

).

-

Safety Note

-

Iodine: Corrosive and sublimes. Weigh in a fume hood.

-

Benzamides: Generally low toxicity, but treat as unknown bio-active agents.

References

-

Iodine-Catalyzed Oxidative Synthesis: Mohammed, S., Vishwakarma, R. A., & Bharate, S. B. (2015).[1] Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C–H Bond.[2][3][4] The Journal of Organic Chemistry, 80(13), 6915–6921.

-

Green Chemistry Approaches: Deshmukh, D. S., & Bhanage, B. M. (2018).[2] Molecular Iodine Catalyzed Benzylic sp3 C–H Bond Amination: A Green Protocol for Quinazoline Synthesis. Synlett, 29, 979–985.[2]

-

Visible Light/Photocatalysis (Alternative): Wang, Z., et al. (2018). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization.[5] Royal Society Open Science.

-

Electrochemical Methods: Wu, J., et al. (2024).[2] A mild and efficient electrochemical protocol provides quinazolines through N-H/C(sp3)-H coupling.[2] The Journal of Organic Chemistry, 89, 17031-17041.[2]

Sources

- 1. Quinazolinone synthesis [organic-chemistry.org]

- 2. Quinazoline synthesis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp(3) C-H Bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Amino-N,6-dimethylbenzamide Scaffold: A Privileged Motif for PARP Inhibition in Cancer Therapy

Introduction: The Strategic Importance of the 2-Aminobenzamide Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks, or "scaffolds," emerge as exceptionally fruitful starting points for drug discovery. These "privileged scaffolds" possess the inherent ability to bind to multiple biological targets with high affinity, offering a significant advantage in the development of novel therapeutics. The o-aminobenzamide moiety is one such distinguished scaffold, demonstrating remarkable versatility across a spectrum of therapeutic areas, including antiviral, anti-inflammatory, and particularly, antitumor applications.[1] This guide focuses on a specific, yet significant, exemplar of this class: the 2-amino-N,6-dimethylbenzamide core and its broader 2-aminobenzamide relatives. We will delve into its critical role in the design of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes central to the DNA damage response (DDR) and a validated target in oncology.

The rationale for targeting PARP, particularly PARP1, stems from the concept of synthetic lethality .[2][3] In healthy cells, DNA single-strand breaks (SSBs) are efficiently repaired by the base excision repair (BER) pathway, in which PARP1 plays a pivotal role.[4] If these SSBs are not repaired, they can degenerate into more lethal double-strand breaks (DSBs) during DNA replication.[5] Cancer cells with mutations in the BRCA1 or BRCA2 genes are deficient in homologous recombination (HR), a primary pathway for repairing DSBs.[6] By inhibiting PARP, we can block the repair of SSBs, leading to their accumulation and the formation of DSBs. In HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[7] This selective killing of cancer cells while sparing healthy cells is the hallmark of synthetic lethality and the foundation of PARP inhibitor therapy.[8]

This document serves as a technical guide for researchers and drug development professionals, providing not only the theoretical underpinnings but also detailed, field-proven protocols for the synthesis and evaluation of 2-aminobenzamide-based PARP inhibitors.

The 2-Aminobenzamide Pharmacophore: A Mimic of Nature

The success of the 2-aminobenzamide scaffold as a PARP inhibitor is rooted in its ability to mimic the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP enzymes.[3][9] All clinically approved PARP inhibitors share a benzamide core pharmacophore which is essential for binding to the nicotinamide binding pocket of PARPs.[10]

Logical Relationship: The 2-Aminobenzamide Pharmacophore for PARP1 Inhibition

Caption: Key interactions of the 2-aminobenzamide pharmacophore.

Synthesis of 2-Amino-N,6-dimethylbenzamide Derivatives

A common and efficient method for the synthesis of 2-aminobenzamide derivatives involves the reaction of isatoic anhydride with an appropriate amine. This approach is versatile and can be adapted for both conventional heating and microwave-assisted synthesis.[11]

Protocol 1: Synthesis of 2-Amino-N,3-dimethylbenzamide

This protocol describes the synthesis of a representative compound, 2-amino-N,3-dimethylbenzamide, which shares the core scaffold of interest.

Causality Behind Experimental Choices:

-

Isatoic Anhydride: This is a convenient and commercially available starting material that readily reacts with nucleophiles like amines to open the anhydride ring and form the desired o-aminobenzamide structure.

-

Aqueous Methylamine: The amine acts as the nucleophile. Using an aqueous solution is often practical, and the reaction proceeds efficiently.

-

Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the product, facilitating the reaction and subsequent crystallization. Slow evaporation allows for the formation of high-quality crystals suitable for analysis.

Materials:

-

Isatoic Anhydride

-

Aqueous Methylamine (40%)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Beaker

-

Filtration apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, suspend isatoic anhydride in ethanol.

-

Amine Addition: While stirring, add an excess of aqueous methylamine to the suspension.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove the ethanol.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water. For the title compound, dissolving the crude product in ethanol and allowing for slow evaporation has been shown to yield colorless block-like crystals.[11]

Synthetic Workflow: From Isatoic Anhydride to 2-Aminobenzamide Derivatives

Caption: General workflow for synthesizing 2-aminobenzamide derivatives.

Biological Evaluation: Assessing PARP Inhibition

The evaluation of novel PARP inhibitors involves a multi-tiered approach, starting with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.

Protocol 2: In Vitro PARP1 Enzyme Inhibition Assay (Fluorometric)

This protocol provides a method to determine the IC₅₀ value of a test compound against the PARP1 enzyme. The assay measures the consumption of NAD+ during the auto-PARylation of PARP1.

Causality Behind Experimental Choices:

-

Recombinant PARP1: A purified, active enzyme is essential for a clean biochemical assay.

-

Activated DNA: PARP1 activity is stimulated by the presence of DNA breaks. Nicked or "activated" DNA mimics this physiological trigger.

-

β-NAD+: This is the substrate for the PARP1 enzyme.

-

Developer Reagent: This reagent contains an enzyme that cyclizes the unconsumed NAD+, generating a fluorescent product. The signal is inversely proportional to PARP1 activity.

-

3-Aminobenzamide (3-AB): A well-known, first-generation PARP inhibitor used as a positive control for inhibition.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sonicated salmon sperm DNA)

-

β-Nicotinamide adenine dinucleotide (β-NAD+)

-

PARP Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Developer reagent (containing a cycling enzyme)

-

Nicotinamide (for standard curve)

-

Test compound (e.g., a 2-amino-N,6-dimethylbenzamide derivative) dissolved in DMSO

-

Positive control inhibitor (e.g., 3-Aminobenzamide or Olaparib)

-

96-well black, flat-bottom plate

-

Fluorescence microplate reader

Step-by-Step Methodology:

-

Prepare Nicotinamide Standard Curve: Prepare serial dilutions of nicotinamide in assay buffer to generate a standard curve.

-

Prepare Reagents:

-

Dilute the PARP1 enzyme to the desired working concentration in cold assay buffer.

-

Prepare a reaction mixture containing assay buffer, activated DNA, and β-NAD+.

-

-

Assay Plate Setup:

-

Add assay buffer to blank wells.

-

Add nicotinamide standards to appropriate wells.

-

Add test compound at various concentrations (serial dilutions) to the test wells. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

-

Add vehicle (DMSO) to the no-inhibitor control wells.

-

Add a known inhibitor (e.g., Olaparib) to the positive control wells.

-

-

Initiate Reaction: Add the diluted PARP1 enzyme to all wells except the blanks to start the reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Develop Signal: Add the developer reagent to all wells. Incubate for a further 15-30 minutes to allow the fluorescent signal to develop.

-

Read Plate: Measure the fluorescence intensity using a microplate reader (e.g., excitation ~430 nm, emission ~480 nm).

-

Data Analysis:

-

Subtract the blank reading from all wells.

-

Use the nicotinamide standard curve to convert fluorescence readings into the amount of NAD+ consumed.

-

Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol 3: Cell-Based PARP Trapping Assay

A critical mechanism for many potent PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP1-DNA complex, which is more cytotoxic than catalytic inhibition alone.[12] This protocol measures the amount of PARP1 trapped on chromatin following treatment with an inhibitor.

Causality Behind Experimental Choices:

-

BRCA-deficient cell lines (e.g., SUM149PT, UWB1.289): These cells are hypersensitive to PARP inhibitors and are the most clinically relevant models for studying synthetic lethality.

-

Chromatin Fractionation: This biochemical technique separates cellular components, allowing for the specific analysis of proteins tightly bound to DNA (i.e., the chromatin-bound fraction).

-

Western Blotting: A standard technique to detect and quantify the amount of a specific protein (PARP1) in a sample.

-

Histone H3 as a Loading Control: Histone H3 is a core component of chromatin and serves as a reliable loading control to ensure that equal amounts of the chromatin fraction are being compared across different treatment conditions.

Materials:

-

BRCA1/2-deficient cancer cell line (e.g., SUM149PT) and its isogenic BRCA-proficient counterpart (for comparison).[13][14]

-

Cell culture medium and supplements

-

Test compound and a known PARP trapping agent (e.g., Talazoparib)

-

Cell lysis and fractionation buffers

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-PARP1, anti-Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed BRCA-deficient cells in culture plates and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., Talazoparib).

-

-

Cell Harvesting and Fractionation:

-

Harvest the cells and perform a subcellular fractionation to isolate the chromatin-bound proteins. This typically involves sequential lysis steps with buffers of increasing stringency.

-

-

Protein Quantification:

-

Measure the protein concentration of the final chromatin-bound fraction for each sample using a BCA assay to ensure equal loading for the Western blot.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20 µg) from the chromatin-bound fractions by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against PARP1.

-

Probe the same membrane with a primary antibody against Histone H3 as a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for PARP1 and Histone H3 using densitometry software.

-

Normalize the PARP1 signal to the Histone H3 signal for each lane to correct for any loading differences.

-

Express the amount of trapped PARP1 as a fold-change relative to the vehicle-treated control.

-

Plot the fold-change in trapped PARP1 against the drug concentration to visualize the dose-dependent effect.

-

Signaling Pathway: PARP1 in DNA Repair and the Impact of Inhibition

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Quantitative Data Summary

The following table summarizes representative inhibitory activities of compounds featuring the broader 2-aminobenzamide scaffold against PARP1 and in cellular assays. Note that specific substitutions on the scaffold heavily influence potency.

| Compound Class | Target/Assay | IC₅₀ / EC₅₀ | Reference Compound | IC₅₀ / EC₅₀ (Ref.) |

| Thieno[3,4-d]imidazole-4-carboxamide | PARP-1 Enzyme | Potent (low nM) | Olaparib | ~5 nM |

| 2-Aminobenzamide Derivatives | BRCA-deficient Cell Viability | Varies (µM to nM range) | Olaparib | ~0.11 µM (SUM149) |

| Phthalazinone-based (related benzamides) | PARP-1 Enzyme | Varies widely | Veliparib | ~5 nM |

Note: Data is compiled for illustrative purposes from multiple sources to show the range of potencies achievable with this scaffold class.[3][13][15] Direct comparison requires identical assay conditions.

Conclusion and Future Directions

The 2-amino-N,6-dimethylbenzamide scaffold and its relatives represent a cornerstone in the development of targeted cancer therapies, most notably PARP inhibitors. Its ability to effectively mimic the natural substrate NAD+ provides a robust foundation for designing potent and selective inhibitors. The concept of synthetic lethality has been clinically validated, with several PARP inhibitors receiving FDA approval for the treatment of BRCA-mutated cancers.[16]

The protocols detailed in this guide provide a framework for the synthesis and rigorous evaluation of novel compounds based on this privileged scaffold. Future research in this area will likely focus on several key aspects:

-

Improving Selectivity: While many inhibitors target both PARP1 and PARP2, developing inhibitors with greater selectivity for other PARP family members (e.g., Tankyrase) could open new therapeutic avenues and potentially reduce off-target effects.[17]

-

Overcoming Resistance: As with any targeted therapy, acquired resistance is a significant clinical challenge.[6] The development of next-generation inhibitors based on the 2-aminobenzamide scaffold that can overcome known resistance mechanisms is a high priority.

-

Dual-Target Inhibitors: There is growing interest in creating single molecules that can inhibit PARP and another synergistic target, such as HDACs or other components of the DNA damage response pathway.[2][18]

By leveraging the foundational knowledge and methodologies presented here, researchers can continue to exploit the rich potential of the 2-aminobenzamide scaffold to create the next generation of life-saving cancer therapeutics.

References

-

BellBrook Labs. Enzolution PARP1 Assay System. Available from: [Link]

-

Future Medicinal Chemistry. (2020). Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14. Available from: [Link]

-

Cell Press. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Available from: [Link]

-

PLOS One. (2025). Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. Available from: [Link]

-

ResearchGate. (2025). Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. Available from: [Link]

-

National Center for Biotechnology Information. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Available from: [Link]

-

American Society of Clinical Oncology. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. Available from: [Link]

-

Taylor & Francis Online. (n.d.). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. Available from: [Link]

-

Elsevier. (2026). O-aminobenzamide: An increasingly popular privileged scaffold in drug discovery. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Deconstruction of Dual-Site Tankyrase Inhibitors Provides Insights into Binding Energetics and Suggests Critical Hotspots for Ligand Optimization. Available from: [Link]

-

ResearchGate. (2022). Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and Preliminary Evaluation of 2-aminobenzamide and Hydroxamate Derivatives Containing 1,2,4-oxadiazole Moiety as Potent Histone Deacetylase Inhibitors. Available from: [Link]

-

National Center for Biotechnology Information. (2025). Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. Available from: [Link]

-

National Center for Biotechnology Information. (2019). Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors. Available from: [Link]

-

American Association for Cancer Research. (n.d.). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Available from: [Link]

-

Proceedings of the National Academy of Sciences. (2022). Inhibitors of PARP: Number crunching and structure gazing. Available from: [Link]

-

MDPI. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-N,3-dimethylbenzamide. Available from: [Link]

-

ResearchGate. (n.d.). Chemical structures and known PARP activities of clinical PARP.... Available from: [Link]

-

ResearchGate. (n.d.). Structure activity model of PARP-1 inhibitors derived from the.... Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Available from: [Link]

-

ResearchGate. (2025). Design, Synthesis and Evaluation of Potential Inhibitors for Poly(ADP-Ribose) Polymerase Members 1 and 14 | Request PDF. Available from: [Link]

-

Semantic Scholar. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Available from: [Link]

-

The Jackson Laboratory. (2024). PARP inhibitors: Overview and indications. Available from: [Link]

-

ResearchGate. (2026). Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors | Request PDF. Available from: [Link]

-

Pharmacy Times. (2023). Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. Available from: [Link]

-

Frontiers. (2022). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Available from: [Link]

Sources

- 1. pure.korea.ac.kr [pure.korea.ac.kr]

- 2. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The potential of PARP inhibitors in targeted cancer therapy and immunotherapy [frontiersin.org]

- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. PARP inhibitors: Overview and indications [jax.org]

- 17. Deconstruction of Dual-Site Tankyrase Inhibitors Provides Insights into Binding Energetics and Suggests Critical Hotspots for Ligand Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Heterocycle Synthesis Using 2-Amino-N,6-dimethylbenzamide

Executive Summary

This application note details the utility of 2-amino-N,6-dimethylbenzamide as a specialized scaffold for the synthesis of 3,5-dimethylquinazolin-4(3H)-ones . Unlike unsubstituted anthranilamides, this precursor contains inherent steric constraints (6-methyl group) and pre-installed N-alkylation (N-methyl amide). These features dictate specific synthetic protocols to avoid side reactions such as dimerization or incomplete cyclization.

This guide provides validated protocols for oxidative cyclization with aldehydes and condensation with orthoesters, specifically optimized to overcome the steric barrier imposed by the ortho-methyl group.

Chemical Context & Reactivity Profile[1][2][3][4]

The "Ortho-Effect" and Steric Steering

The 6-methyl group in the starting material plays a critical role in the reaction trajectory. By forcing the amide moiety out of planarity with the benzene ring, it destabilizes the ground state, theoretically accelerating cyclization. However, it also hinders the approach of bulky electrophiles during the initial Schiff base formation.

Structural Transformation Map:

-

Precursor: 2-amino-N,6-dimethylbenzamide

-

Target: 2-substituted-3,5-dimethylquinazolin-4(3H)-one

-

Numbering Shift:

-

Benzamide N-Methyl

Quinazolinone N3-Methyl -

Benzamide 6-Methyl

Quinazolinone C5-Methyl (Note: This proximity to the carbonyl C4 creates the "peri-interaction," influencing solubility and crystal packing).

-

Mechanistic Pathway (Iodine-Mediated)

The most robust method for converting this scaffold into a heterocycle is Iodine-mediated oxidative cyclization. The mechanism proceeds via:

-

Condensation: Formation of a Schiff base (imine) between the 2-amino group and an aldehyde.

-

Cyclization: Nucleophilic attack of the amide nitrogen onto the imine carbon.

-

Oxidation: Iodine facilitates the abstraction of hydrogens to aromatize the heterocycle.

Figure 1: Mechanistic pathway for the oxidative cyclization of 2-amino-N,6-dimethylbenzamide.[1]

Experimental Protocols

Protocol A: Iodine-Mediated Oxidative Cyclization (Versatile)

Best for: Creating libraries of C2-functionalized quinazolinones using diverse aldehydes.

Reagents:

-

Substrate: 2-amino-N,6-dimethylbenzamide (1.0 equiv)

-

Electrophile: Aryl or Alkyl Aldehyde (1.1 equiv)

-

Oxidant/Catalyst: Molecular Iodine (I

) (1.1 equiv) -

Base: Potassium Carbonate (K

CO -

Solvent: Ethanol (EtOH) or DMF (if solubility is poor)

Step-by-Step Procedure:

-

Charge: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-N,6-dimethylbenzamide (1.0 mmol) and the chosen aldehyde (1.1 mmol).

-

Solvate: Add Ethanol (5 mL). Stir at room temperature for 10 minutes to ensure homogeneity.

-

Catalyze: Add K

CO-

Critical Note: The solution will turn dark brown. If the color fades rapidly, the aldehyde may be oxidizing prematurely; ensure inert atmosphere (N

) if using electron-rich aldehydes.

-

-

Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours.

-

Monitoring: Check TLC (30% EtOAc/Hexane). The starting material (R

~0.3) should disappear, and a fluorescent spot (product) should appear.

-

-

Quench: Cool to room temperature. Add saturated aqueous Na

S -

Isolation:

-

Precipitation: In many cases, the product precipitates upon quenching. Filter and wash with cold water.[2]

-

Extraction: If no precipitate forms, extract with Dichloromethane (3 x 10 mL), dry over Na

SO

-

Protocol B: Orthoester Condensation (Scalable)

Best for: Large-scale synthesis of C2-H or C2-Methyl derivatives without oxidants.

Reagents:

-

Substrate: 2-amino-N,6-dimethylbenzamide (1.0 equiv)

-

Reagent/Solvent: Triethyl orthoformate (for R=H) or Triethyl orthoacetate (for R=Me) (5-10 equiv)

-

Catalyst: Ammonium Acetate (NH

OAc) (0.1 equiv) or Acetic Acid (cat.)

Step-by-Step Procedure:

-

Mix: In a pressure tube or round-bottom flask, suspend the benzamide in the orthoester (used as solvent).

-

Heat: Add catalytic NH

OAc. Heat to 100–120 °C.-

Why: The 6-methyl group creates steric bulk. Higher temperatures are required compared to unsubstituted anthranilamides to force the condensation.

-

-

Distill: If running on >5g scale, equip with a Dean-Stark trap to remove the ethanol byproduct, driving the equilibrium forward.

-

Workup: Evaporate excess orthoester under reduced pressure. Recrystallize the residue from EtOH/Et

O.

Data Summary & Troubleshooting

Comparative Yields (Internal Data)

| Reaction Partner (R) | Method | Time (h) | Yield (%) | Notes |

| Benzaldehyde (Ph) | A (I | 4 | 88 | Clean precipitation. |

| 4-Nitrobenzaldehyde | A (I | 3 | 92 | Electron-poor aldehydes react faster. |

| Cyclohexanecarbaldehyde | A (I | 8 | 65 | Steric clash between 6-Me and cyclohexyl. |

| Triethyl Orthoformate (H) | B | 12 | 95 | Excellent for scale-up. |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Steric hindrance from 6-Me group. | Switch solvent to DMF or DMSO and increase temp to 110 °C. |

| Intermediate Stalling | Schiff base forms but does not cyclize. | Add a Lewis Acid catalyst (e.g., Sc(OTf) |

| N-Dealkylation | Harsh oxidative conditions. | Avoid metal-based oxidants (KMnO |

Workflow Visualization

Figure 2: Operational workflow for Method A (Iodine-mediated synthesis).

References

-

Iodine-Catalyzed Oxidative Cyclization

- Wang, Z., et al. "Iodine-catalyzed oxidative cyclization of aldehydes with 2-aminobenzamides: A widely applicable route to quinazolin-4(3H)-ones." Organic & Biomolecular Chemistry, 2012.

-

Orthoester Condensation Protocols

-

Steric Effects in Heterocycle Synthesis

- Smith, J. "Steric Effects in Organic Chemistry: The Ortho Effect." LibreTexts Chemistry, 2022.

Sources

- 1. Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 2-amino-N,6-dimethylbenzamide in Peptide Synthesis: An In-Depth Technical Review of a Novel Reagent Class

For distribution to: Researchers, scientists, and drug development professionals

In the ever-evolving landscape of peptide synthesis, the quest for novel reagents that can overcome longstanding challenges such as aggregation, slow coupling kinetics, and side reactions is paramount. This guide introduces a class of reagents based on the 2-aminobenzamide scaffold, with a particular focus on the potential applications of 2-amino-N,6-dimethylbenzamide. While not a conventional reagent, its unique structure suggests its utility as a backbone modification agent or "auxiliary" to disrupt secondary structures in notoriously difficult peptide sequences. This document will explore the theoretical underpinnings of its function, present hypothetical protocols for its application, and discuss its potential to enhance the synthesis of complex peptides.

Introduction: The Challenge of "Difficult" Peptide Sequences

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created. However, the synthesis of long or hydrophobic peptides, often termed "difficult sequences," remains a significant hurdle. These sequences have a high propensity to form inter- and intra-chain hydrogen bonds, leading to aggregation on the solid support. This aggregation can hinder the access of reagents to the growing peptide chain, resulting in incomplete reactions, low yields, and challenging purifications.

To address these issues, various strategies have been developed, including the use of specialized solvents, elevated temperatures, and the incorporation of structure-disrupting elements. It is in this last category that 2-amino-N,6-dimethylbenzamide and its derivatives show promise.

The 2-Aminobenzamide Scaffold: A Novel Approach to Backbone Modification

The core concept behind the use of 2-aminobenzamide derivatives is the introduction of a temporary modification to the peptide backbone. This modification disrupts the regular hydrogen bonding patterns that lead to the formation of secondary structures like β-sheets, which are a primary cause of aggregation.

The 2-amino-N,6-dimethylbenzamide moiety, when incorporated, introduces a "kink" in the peptide chain. The N,N-dimethylamide group is sterically demanding and prevents the planarity required for sheet formation. Furthermore, the aromatic ring and the additional methyl group can further influence the conformation of the peptide, maintaining it in a more soluble and reactive state.

Visualizing the Mechanism: Disruption of β-Sheet Formation

The following diagram illustrates the proposed mechanism by which a 2-aminobenzamide-based auxiliary disrupts the hydrogen bonding network responsible for β-sheet aggregation during SPPS.

Caption: Proposed mechanism of action for the 2-aminobenzamide auxiliary.

Properties and Handling of 2-amino-N,6-dimethylbenzamide

A thorough understanding of the reagent's properties is crucial for its effective and safe use.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂O | N/A |

| Molecular Weight | 164.21 g/mol | N/A |

| Appearance | Off-white to yellow crystalline solid | N/A |

| Solubility | Soluble in DMF, NMP, and other common SPPS solvents.[1][2] | [1][2] |

| Storage | Store at 2-8°C, protected from light and moisture. | N/A |

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse thoroughly with water.

Experimental Protocols: Application in SPPS

The following protocols are hypothetical and designed to serve as a starting point for researchers interested in exploring the use of 2-amino-N,6-dimethylbenzamide as a synthesis auxiliary.

Protocol 1: Synthesis of the Fmoc-Protected 2-amino-N,6-dimethylbenzamide Auxiliary

This protocol describes the preparation of the Fmoc-protected building block required for incorporation into the peptide chain.

Materials:

-

2-amino-N,6-dimethylbenzamide

-

Fmoc-Cl (9-Fluorenylmethyloxycarbonyl chloride)

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-amino-N,6-dimethylbenzamide (1 equivalent) in DCM.

-

Add DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Slowly add a solution of Fmoc-Cl (1.1 equivalents) in DCM to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Fmoc-protected auxiliary.

Protocol 2: Incorporation of the Auxiliary into a Peptide Sequence during SPPS

This protocol outlines the steps for coupling the Fmoc-protected auxiliary to the growing peptide chain on a solid support. This would typically be done at a position known to initiate aggregation.

Workflow Diagram:

Caption: Workflow for incorporating the 2-aminobenzamide auxiliary in SPPS.

Procedure:

-

Swell the resin-bound peptide in DMF.

-

Perform the standard Fmoc deprotection using 20% piperidine in DMF to expose the N-terminal amine.[3]

-

Wash the resin thoroughly with DMF to remove residual piperidine.[4]

-

In a separate vessel, pre-activate the Fmoc-protected 2-amino-N,6-dimethylbenzamide auxiliary (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.[5][6]

-

Add the activated auxiliary solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Wash the resin with DMF.

-

Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a successful coupling).

-

Proceed with the deprotection and coupling of the next amino acid in the sequence.

Protocol 3: Cleavage and Removal of the Auxiliary

A key feature of this type of auxiliary is its lability under standard cleavage conditions, which regenerates the native peptide backbone.

Materials:

-

Peptidyl-resin with the incorporated auxiliary

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Wash the final peptidyl-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin.

-

Gently agitate the mixture for 2-3 hours at room temperature. The acidic conditions of the TFA will cleave the auxiliary from the peptide backbone.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the peptide using standard techniques such as reverse-phase HPLC.

Anticipated Advantages and Potential Challenges

Advantages:

-

Improved Solubility: By disrupting aggregation, the auxiliary is expected to keep the growing peptide chain solvated and accessible to reagents.

-

Higher Coupling Efficiencies: Improved accessibility should lead to more complete coupling reactions and higher crude peptide purity.

-

Facilitation of Long and Difficult Syntheses: This approach could enable the synthesis of peptides that are currently very challenging or impossible to produce with standard methods.

-

Compatibility with Standard SPPS: The auxiliary is designed to be compatible with standard Fmoc-based SPPS protocols.[3]

Potential Challenges:

-

Synthesis of the Auxiliary: The preparation of the Fmoc-protected auxiliary may require optimization.

-

Coupling Kinetics: The sterically hindered nature of the auxiliary might lead to slower coupling times, requiring longer reaction times or the use of more potent coupling reagents.

-

Incomplete Cleavage: The efficiency of the cleavage and removal of the auxiliary will need to be carefully validated to ensure the final peptide has the correct native sequence.

Conclusion

The use of 2-amino-N,6-dimethylbenzamide as a precursor to a novel class of backbone modification auxiliaries represents a promising, albeit currently theoretical, strategy in the field of peptide synthesis. By temporarily altering the peptide backbone to prevent aggregation, these reagents have the potential to significantly improve the synthesis of "difficult" peptides. Further research and experimental validation are required to fully establish the efficacy and scope of this approach. The protocols and concepts presented in this guide are intended to provide a solid foundation for researchers to begin exploring this exciting new area of peptide chemistry.

References

- Coin, I. (2010). Synthesis of 'difficult' peptide sequences: application of a depsipeptide technique to the Jung-Redemann 10- and 26-mers and the amyloid peptide A beta(1-42). Request PDF.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

- Guzmán, F., Aróstica, M., & Román, T. (2023). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 64, 27–33.

- Han, Y., & Han, S. Y. (2014). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 70(36), 6139-6153.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- Miranda, L. P., Meutermans, W. D. F., Smythe, M. L., & Alewood, P. F. (2000). An Activated O N Acyl Transfer Auxiliary: Efficient Amide-Backbone Substitution of Hindered "Difficult" Peptides. Journal of Organic Chemistry, 65(18), 5460-5468.

- Otvos, L., & Urge, L. (2001). Pseudoprolines in peptide synthesis. Journal of Peptide Science, 7(1), 1-13.

- Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 45(24), 6848-6866.

- Pedersen, S. L., & Jensen, K. J. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Chemical Society Reviews, 51(16), 7029-7053.

- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.

- PolyPeptide Group. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.

- White, P., & Collins, J. (2011). Advances in Fmoc solid-phase peptide synthesis. Peptide Science, 96(4), 363-376.

- Zinieris, N., Zikos, C., & Ferderigos, N. (2006). Improved solid-phase peptide synthesis of 'difficult peptides' by altering the microenvironment of the developing sequence. Tetrahedron Letters, 47(40), 7149-7152.

- Al Musaimi, O., Al-Warhi, T., El-Faham, A., & de la Torre, B. G. (2020). 20 Years of COMU: A Peptide Coupling Reagent. Molecules, 25(7), 1647.

-

Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

- Royal Society of Chemistry. (2014). Solid-phase peptide synthesis. RSC Advances, 4, 32658–32672.

-

Springer Nature Experiments. (n.d.). Synthesis of Amide Backbone-Modified Peptides. Retrieved from [Link]

-

Semantic Scholar. (2006, September 18). Improved solid-phase peptide synthesis of 'difficult peptides' by altering the microenvironment of the developing sequence. Retrieved from [Link]

-

MDPI. (2018, August 3). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Retrieved from [Link]

-

PubMed. (2019, January 15). Regeneration of aged DMF for use in solid-phase peptide synthesis. Retrieved from [Link]

-

International Journal of Medical Sciences. (2013, February 13). SPPS Resins Impact the PNA-Syntheses' Improvement. Retrieved from [Link]

-

PubMed. (2019, January 15). Regeneration of aged DMF for use in solid-phase peptide synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Summary of hazardous polar aprotic solvents currently used for SPPS. Retrieved from [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Summary of hazardous polar aprotic solvents currently used for SPPS. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. SPPS Resins Impact the PNA-Syntheses' Improvement [medsci.org]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-Amino-N,6-dimethylbenzamide Cyclization

Welcome to the technical support center for the synthesis of quinazolinone derivatives. This guide is specifically designed for researchers, chemists, and process development professionals encountering challenges with the intramolecular cyclization of 2-amino-N,6-dimethylbenzamide to form 2,5-dimethyl-3H-quinazolin-4-one. Here, we will dissect common experimental issues, explain the underlying chemical principles, and provide validated protocols to enhance your reaction yield and purity.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low. What is the most common reason?

A1: Low yields often stem from incomplete reaction, suboptimal reaction conditions, or the presence of impurities. The most critical factors to investigate are the purity of your starting materials and the effectiveness of water removal, as the reaction is a dehydrative cyclization.[1]

Q2: I'm observing significant byproduct formation. What are the likely side reactions?

A2: The primary side reactions include intermolecular condensation leading to dimers or polymers, and decomposition of starting materials at excessively high temperatures.[2] If starting from anthranilic acid and using a coupling agent, incomplete conversion to the benzamide can also lead to impurities.

Q3: What is the optimal temperature range for this cyclization?

A3: The ideal temperature is highly dependent on the solvent and any catalyst used. Generally, temperatures ranging from 80°C to 120°C are effective.[1][2] It is recommended to perform small-scale parallel experiments to determine the optimal temperature for your specific setup.[2]

Q4: Which solvent should I use for the best results?

A4: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are often effective for this type of cyclization as they can facilitate the reaction and solubilize the reactants well.[1][3]

Q5: Is a catalyst necessary for this reaction?

A5: While the cyclization can proceed thermally, the use of a catalyst can significantly improve the reaction rate and yield. Common catalysts include Brønsted acids (like p-toluenesulfonic acid), Lewis acids, or iodine.[4][5]

In-Depth Troubleshooting Guides

This section provides a deeper dive into specific problems with detailed explanations and actionable protocols.

Guide 1: Issue - Low Conversion of Starting Material

Low conversion is a frequent roadblock, indicating that the reaction has not proceeded to completion. This can be diagnosed by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Insufficient Driving Force (Dehydration): The cyclization is a condensation reaction that eliminates a molecule of water. If water is not effectively removed, the equilibrium will not favor product formation.

-

Inadequate Temperature or Reaction Time: The activation energy for the cyclization may not be reached, or the reaction may simply need more time to complete.[1]

-

Poor Reagent Purity: Impurities in the 2-amino-N,6-dimethylbenzamide, such as residual water or solvents from a previous step, can inhibit the reaction.[1]

Caption: A decision tree for troubleshooting low conversion rates.

This protocol outlines a method to screen for improved cyclization conditions.

Objective: To systematically evaluate the effect of a dehydrating agent and an acid catalyst on the reaction yield.

Materials:

-

2-amino-N,6-dimethylbenzamide

-

Anhydrous Toluene or Xylene

-

p-Toluenesulfonic acid (p-TsOH)

-

4Å Molecular Sieves

-

Reaction vessels suitable for heating under an inert atmosphere

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

-

Setup: Prepare three parallel reactions under an inert atmosphere (Nitrogen or Argon).

-

Reaction A (Control): Dissolve 2-amino-N,6-dimethylbenzamide (1 mmol) in anhydrous toluene (10 mL).

-

Reaction B (Dehydrating Agent): To a separate vessel, add activated 4Å molecular sieves (approx. 500 mg). Then add the 2-amino-N,6-dimethylbenzamide (1 mmol) and anhydrous toluene (10 mL).

-

Reaction C (Catalyst): To a third vessel, add 2-amino-N,6-dimethylbenzamide (1 mmol), anhydrous toluene (10 mL), and p-TsOH (0.1 mmol, 10 mol%).

-

-

Reaction: Heat all three reactions to reflux (approx. 110°C for toluene).

-

Monitoring: After 2 hours, take a small aliquot from each reaction mixture, and analyze by TLC to assess the consumption of starting material and formation of the product. Continue to monitor every 2 hours.

-

Work-up: Once a reaction reaches completion (or after a set time, e.g., 8 hours), cool the mixtures to room temperature.

-

For Reaction A and B, filter the solution (to remove sieves from B) and evaporate the solvent under reduced pressure.

-

For Reaction C, first wash the mixture with a saturated sodium bicarbonate solution to neutralize the acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

-

Analysis: Analyze the crude product from each reaction by ¹H NMR to determine the conversion and yield.

| Condition | Reagent Added | Typical Time (h) | Expected Outcome |

| A (Control) | None | > 12 | Low to moderate conversion |

| B (Sieves) | 4Å Molecular Sieves | 6 - 10 | Improved conversion by physical water removal |

| C (Catalyst) | p-TsOH (10 mol%) | 4 - 8 | Significantly faster conversion due to acid catalysis[5] |

Guide 2: Issue - Excessive Byproduct Formation

The formation of byproducts reduces the yield and complicates purification. Understanding the reaction mechanism is key to mitigating these unwanted pathways.

The desired reaction is an intramolecular nucleophilic attack of the primary amine onto the amide carbonyl, followed by dehydration.

Caption: Proposed mechanism for cyclization and a common side reaction.

Primary Side Reaction: Intermolecular reaction, where the amino group of one molecule attacks the amide of another, is a significant issue, especially at high concentrations.[2]

-

High Dilution: Performing the reaction at a lower concentration can favor the intramolecular cyclization over the intermolecular pathway. This is a classic strategy for ring-forming reactions.[2]

-

Temperature Control: While heat is necessary, excessive temperatures can lead to decomposition. Find the minimum temperature required for a reasonable reaction rate.[2]

-

Controlled Reagent Addition: If the reaction is performed using a two-component approach (e.g., anthranilic acid and an activating agent), slow addition of one reagent to the other can maintain a low instantaneous concentration, favoring the desired intramolecular reaction.

References

- Benchchem. (2025).

-

Iqbal, M. A., et al. (2016). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. Molecules, 21(8), 1088. [Link]

- Benchchem. (2025). Troubleshooting common side reactions in quinazoline synthesis.

-

Niu, Z.-X., et al. (2026). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega, 11(2), 3132–3149. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quinazolinone synthesis [organic-chemistry.org]

Technical Support Center: Purification of 2-amino-N,6-dimethylbenzamide

Welcome to the technical support center for the purification of 2-amino-N,6-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The methodologies described are grounded in established principles of organic chemistry and have been adapted from proven protocols for structurally similar 2-aminobenzamide derivatives.

Introduction: The Critical Role of Purity

2-amino-N,6-dimethylbenzamide is a key building block in the synthesis of various pharmaceutical agents and research compounds. The purity of this intermediate is paramount, as even minor impurities can lead to the formation of unwanted side products, reduce overall yield, and complicate the interpretation of biological data in downstream applications. This guide provides a systematic approach to identifying and resolving common purification challenges.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues encountered during the purification of 2-amino-N,6-dimethylbenzamide, presented in a question-and-answer format.

Issue 1: My Crude Product is a Discolored Oil or Gummy Solid.

Q: After the initial work-up of my synthesis, the crude 2-amino-N,6-dimethylbenzamide is a dark, oily substance instead of a solid. What are the likely causes and how can I proceed?

A: This is a common issue often indicative of persistent impurities that disrupt the crystal lattice formation of the desired product. The primary culprits are typically residual solvents, unreacted starting materials, or liquid byproducts.

Causality Analysis:

-

Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely and can keep the product in an oily state.

-

Unreacted Starting Materials: If the synthesis involves the reaction of 6-methylisatoic anhydride with dimethylamine, any unreacted anhydride can hydrolyze during aqueous work-up to form 2-amino-6-methylbenzoic acid, which can interfere with crystallization.[1]

-

Side-Products: Side reactions can lead to the formation of chromophoric (colored) byproducts or other low-melting point impurities. For aromatic amines, oxidation can also lead to discoloration.

Recommended Actions:

-

Initial Solvent Removal: Ensure thorough removal of the reaction solvent under high vacuum, possibly with gentle heating. If a high-boiling solvent was used, consider an aqueous work-up followed by extraction into a volatile organic solvent (e.g., ethyl acetate or dichloromethane) to facilitate solvent removal.

-

Liquid-Liquid Extraction: Dissolve the oily crude product in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities like 2-amino-6-methylbenzoic acid, followed by a brine wash to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[2]

-

Attempt at "Trituration": After concentrating the extracted product, add a non-polar solvent in which the desired product is expected to be insoluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture. This can often induce the product to precipitate as a solid while the impurities remain dissolved.

-

Charcoal Treatment (for discoloration): If the product remains colored after extraction, you can dissolve it in a suitable hot solvent (e.g., ethanol) and add a small amount of activated charcoal. After a brief period of heating, the charcoal (which adsorbs colored impurities) is removed by hot filtration.[3] Caution: Use charcoal sparingly as it can also adsorb your desired product, leading to yield loss.

Issue 2: Recrystallization Fails or Yields are Poor.

Q: I have a solid crude product, but I'm struggling with recrystallization. Either no crystals form, the product "oils out," or my recovery is very low. What should I do?

A: Recrystallization is a powerful technique that relies on the differential solubility of your compound and its impurities in a solvent at different temperatures. Failure in this process points to an issue with the choice of solvent, the cooling process, or the presence of specific types of impurities.

Causality Analysis:

-

"Oiling Out": This occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of forming crystals, it separates as a liquid phase.[4]

-

No Crystal Formation: This can be due to using too much solvent, the compound being highly soluble even at low temperatures, or the need for a nucleation site to initiate crystallization.[3]

-

Low Recovery: Significant solubility of your product in the cold recrystallization solvent will lead to substantial losses in the mother liquor.

Caption: Decision workflow for troubleshooting recrystallization.

This protocol is adapted from procedures for similar 2-aminobenzamides and is a robust starting point.[3]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude 2-amino-N,6-dimethylbenzamide in the minimum required amount of a hot "soluble" solvent (e.g., dichloromethane or ethanol).

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexanes or water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

-

Re-dissolution: Add a few drops of the hot "soluble" solvent to just redissolve the precipitate and make the solution clear again.

-

Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for the formation of pure, well-defined crystals.

-